molecular formula C4H11ClN2O2S B6207362 (azetidin-2-yl)methanesulfonamide hydrochloride CAS No. 2703781-80-8

(azetidin-2-yl)methanesulfonamide hydrochloride

Cat. No.: B6207362
CAS No.: 2703781-80-8
M. Wt: 186.66 g/mol
InChI Key: CIOSGBWSZZSBHB-UHFFFAOYSA-N
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Description

(azetidin-2-yl)methanesulfonamide hydrochloride is a high-purity chemical compound offered as a solid powder. With the molecular formula C4H10N2O2S and a molecular weight of 150.0463 g/mol , this specialized reagent serves as a valuable azetidine-based building block in medicinal chemistry and drug discovery research. Azetidine rings are four-membered saturated heterocycles containing three carbon atoms and one nitrogen atom . These structures are of significant interest in the design of novel therapeutic agents, particularly for targeting the central nervous system (CNS), due to their potential to confer favorable physicochemical properties that may aid in blood-brain barrier penetration . The compound features a methanesulfonamide group attached to the azetidine ring, a functional group commonly found in pharmacological agents . This specific molecular architecture makes it a versatile intermediate for constructing diverse fused, bridged, and spirocyclic ring systems, which are crucial for exploring new chemical space in diversity-oriented synthesis (DOS) . This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

2703781-80-8

Molecular Formula

C4H11ClN2O2S

Molecular Weight

186.66 g/mol

IUPAC Name

azetidin-2-ylmethanesulfonamide;hydrochloride

InChI

InChI=1S/C4H10N2O2S.ClH/c5-9(7,8)3-4-1-2-6-4;/h4,6H,1-3H2,(H2,5,7,8);1H

InChI Key

CIOSGBWSZZSBHB-UHFFFAOYSA-N

Canonical SMILES

C1CNC1CS(=O)(=O)N.Cl

Purity

95

Origin of Product

United States

Synthetic Methodologies for Azetidin 2 Yl Methanesulfonamide Hydrochloride and Analogues

Retrosynthetic Analysis of the (Azetidin-2-yl)methanesulfonamide Core

A retrosynthetic analysis of the (azetidin-2-yl)methanesulfonamide core provides a roadmap for its synthesis from simpler, readily available starting materials. The primary disconnection is at the carbon-sulfur bond, separating the azetidine (B1206935) moiety from the methanesulfonyl group. This suggests a synthetic route involving the reaction of a 2-(halomethyl)azetidine or azetidin-2-ylmethanol (B112356) derivative with a methanesulfonamide (B31651) precursor.

Further disconnection of the chiral 2-substituted azetidine ring points to several potential key intermediates, most notably a protected form of azetidine-2-carboxylic acid or its corresponding alcohol, azetidin-2-ylmethanol. These chiral building blocks can be accessed through various asymmetric strategies. One common approach involves the cyclization of a chiral precursor derived from natural amino acids. Alternatively, stereocontrol can be introduced using a chiral auxiliary during the synthesis of the azetidine ring from achiral starting materials. acs.orgnih.gov The final step in the forward synthesis would involve the formation of the hydrochloride salt.

Classical Approaches to Azetidine Ring Formation

The construction of the strained four-membered azetidine ring is a central challenge in the synthesis of the target compound. Several classical methodologies have been established for this purpose.

Intramolecular cyclization is a cornerstone of azetidine synthesis, typically involving the formation of a carbon-nitrogen bond to close the ring. This is most commonly achieved through the nucleophilic substitution of a leaving group at the γ-position of an amine. For instance, γ-haloamines or derivatives of γ-amino alcohols can undergo intramolecular alkylation to yield the azetidine ring. acs.orgnih.gov The efficiency of these cyclization reactions is often influenced by the nature of the substituents and the reaction conditions. A well-established method involves the synthesis of 2-cyano azetidines from β-amino alcohols, which proceeds through N-cyanomethylation followed by mesylation and base-induced ring closure. organic-chemistry.orgnih.gov

Table 1: Examples of Intramolecular Cyclization for Azetidine Synthesis

Starting Material PrecursorKey Transformation StepsResulting AzetidineReference(s)
β-Amino alcoholN-alkylation with bromoacetonitrile, protection, chlorination, base-induced cyclization2-Cyano azetidine nih.gov
N-alkenylsulfonamidesTreatment with tert-butyl hypoioditeN-sulfonylazetidines organic-chemistry.org
γ-amino alcohol derivativeOne-pot mesylation and base-induced ring closureN-aryl-2-cyanoazetidine organic-chemistry.org
N-Tosyl-3-halo-3-butenylaminesUllmann-type coupling2-Alkylideneazetidines organic-chemistry.org

Cycloaddition reactions offer a convergent and efficient route to the azetidine core. The [2+2] photocycloaddition between an imine and an alkene, known as the aza Paternò-Büchi reaction, is one of the most direct methods for constructing functionalized azetidines. nih.govresearchgate.net This reaction typically proceeds in a single step with high regio- and stereoselectivity. nih.gov Recent advancements have enabled these reactions using visible light and photocatalysts, making the process milder and more general. springernature.comrsc.orgchemrxiv.org

Another significant cycloaddition method is the Staudinger synthesis, which involves the [2+2] cycloaddition of a ketene (B1206846) and an imine to produce a β-lactam (azetidin-2-one). mdpi.com These β-lactams are versatile intermediates that can be subsequently reduced to the corresponding azetidines. magtech.com.cn

Table 2: Cycloaddition Strategies for Azetidine and Precursor Synthesis

Reaction NameReactantsProductKey FeaturesReference(s)
Aza Paternò-Büchi ReactionImine + AlkeneAzetidinePhotochemical [2+2] cycloaddition; can be promoted by visible light. nih.govchemrxiv.org
Staudinger SynthesisKetene + Imineβ-Lactam (Azetidin-2-one)Versatile method for β-lactam rings, which are precursors to azetidines. mdpi.com
Copper-catalyzed [3+1]-cycloadditionCyclopropane 1,1-diester + Aromatic amineAzetidineLewis acid and (hypo)iodite-catalyzed process. organic-chemistry.org

Azetidines can also be synthesized through the rearrangement of other heterocyclic systems. Ring contraction of five-membered rings, such as N-sulfonylpyrrolidinones, provides a pathway to α-carbonylated N-sulfonylazetidines. organic-chemistry.org This transformation is typically induced by a base and involves a nucleophilic addition-ring contraction sequence.

Conversely, ring expansion of three-membered heterocycles like aziridines can also yield azetidines. magtech.com.cn These methods leverage the ring strain of the starting material to drive the transformation, offering unique entry points to substituted azetidines.

Table 3: Ring Transformation Approaches to Azetidines

Transformation TypeStarting Ring SystemKey Reagents/ConditionsProductReference(s)
Ring Contractionα-bromo N-sulfonylpyrrolidinonePotassium carbonate, nucleophiles (alcohols, phenols)α-carbonylated N-sulfonylazetidine organic-chemistry.org
Ring ExpansionAziridine derivativesVarious (e.g., reaction with carbenoids)Substituted azetidine magtech.com.cnorganic-chemistry.org
Ring ExpansionCyclopropyl azidesHeating1-Azetines (precursors) nih.gov

Stereoselective Synthesis of (Azetidin-2-yl)methanesulfonamide Hydrochloride

Achieving the desired stereochemistry at the C2 position is critical for the synthesis of enantiomerically pure (azetidin-2-yl)methanesulfonamide. Chiral auxiliary-mediated approaches are a powerful strategy for this purpose.

This strategy involves covalently attaching a chiral molecule (the auxiliary) to the substrate to direct the stereochemical outcome of a key reaction step. After the desired stereocenter is set, the auxiliary is removed. Optically active α-methylbenzylamine is a commonly used and inexpensive chiral auxiliary for the asymmetric preparation of azetidine-2-carboxylic acid, a key precursor. acs.orgnih.gov

In a typical sequence, the synthesis begins with inexpensive starting materials. The chiral auxiliary, such as (S)-1-phenylethylamine, is introduced to serve as both a nitrogen source and a stereodirecting group. rsc.org The crucial azetidine ring is then constructed via a diastereoselective intramolecular cyclization. acs.orgnih.govresearchgate.net The diastereomers formed can often be separated, and subsequent removal of the chiral auxiliary yields the enantiomerically pure azetidine derivative. Another approach involves the diastereoselective α-alkylation of an N-((S)-1-arylethyl)azetidine-2-carbonitrile, where the chiral group on the nitrogen directs the approach of the electrophile. rsc.org

Table 4: Chiral Auxiliaries in Azetidine Synthesis

Chiral AuxiliaryKey IntermediateKey Stereoselective StepResulting ProductReference(s)
(S)-1-PhenylethylamineN-(1-phenylethyl) substituted linear precursorIntramolecular alkylationEnantiopure azetidine-2-carboxylic acid acs.orgnih.govrsc.org
(S)-1-ArylethylamineN-((S)-1-arylethyl)azetidine-2-carbonitrileDiastereoselective α-alkylationOptically active 2-substituted azetidine-2-carbonitriles rsc.org
Camphor sultamCamphor sultam derivative of glyoxylic acid O-benzyl oximeAsymmetric addition of allylic halidesEnantiopure L-azetidine-2-carboxylic acid analogues nih.gov

Asymmetric Catalysis in Azetidine Formation

Asymmetric catalysis is a powerful tool for the enantioselective synthesis of azetidines, providing access to chiral, non-racemic products from achiral starting materials. researchgate.netbirmingham.ac.uk Various catalytic systems have been developed to facilitate the formation of the strained four-membered ring with high stereocontrol.

Organocatalysis has emerged as a valuable strategy. For instance, a protocol involving the enantioselective α-chlorination of aldehydes, followed by in situ reduction and subsequent cyclization, can produce C2-functionalized azetidines. nih.gov This method allows for the preparation of azetidines with good yields and high enantiomeric excess (ee). nih.gov

Copper-catalyzed reactions have also been successfully employed. A highly enantioselective difunctionalization of azetines using a Cu/bisphosphine catalyst allows for the installation of both boryl and allyl groups, creating two new stereogenic centers with excellent control. acs.orgbohrium.com This approach represents a significant advance in the asymmetric functionalization of strained heterocycles. acs.org

Furthermore, chiral squaramide hydrogen-bond donor catalysts have been shown to promote the highly enantioselective ring-opening of 3-substituted azetidines. acs.org While this is a ring-opening reaction, the principles of using such catalysts to control stereochemistry in reactions involving the azetidine ring are highly relevant. acs.orgthieme-connect.com These catalysts operate by creating an asymmetric environment that directs the approach of the reacting species. thieme-connect.com

Catalyst TypeReactionKey FeaturesTypical Enantiomeric Excess (ee)
Organocatalystα-chlorination of aldehydes followed by cyclizationMetal-free, scalable route to key catalyst.84–92% nih.gov
Cu/BisphosphineBoryl allylation of azetinesCreates two stereogenic centers, mild conditions.High to complete bohrium.com
Chiral SquaramideAsymmetric ring-opening of azetidinesBroad substrate scope, high enantioinduction.Up to 97% acs.org

Enantioselective Methodologies for Azetidinyl Building Blocks

Beyond direct asymmetric cyclization, the synthesis of enantiopure azetidinyl building blocks is a common strategy. These chiral intermediates are then elaborated to the final target molecule.

A general and scalable approach utilizes chiral tert-butanesulfinamides. This method involves the condensation of an aldehyde with a chiral tert-butanesulfinamide, followed by the addition of a Grignard reagent and subsequent cyclization. acs.org The sulfinamide acts as a chiral auxiliary, directing the stereochemical outcome of the reaction. The diastereomeric products can often be separated by chromatography, leading to enantiopure azetidines after removal of the auxiliary. researchgate.netacs.org This method is advantageous as it starts from inexpensive materials and is effective on a gram scale. acs.org

Another powerful technique is the difunctionalization of readily accessible azetines. As mentioned previously, copper-catalyzed boryl allylation provides rapid access to diverse 2,3-disubstituted azetidines with high efficiency and stereoselectivity. acs.orgbohrium.com The resulting boryl and allyl functionalities are versatile handles for further synthetic transformations. bohrium.com

Visible-light-mediated reactions have also been developed. For example, a photochemical, radical 4-exo-dig cyclization of ynamides, promoted by copper photoredox catalysis, can produce a variety of highly functionalized azetidines. nih.gov This method offers a unique pathway for constructing the four-membered ring. nih.gov

MethodologyKey Reagent/StepAdvantages
Chiral Auxiliariestert-ButanesulfinamideScalable, uses inexpensive starting materials, diastereomers often separable. acs.org
DifunctionalizationCopper-catalyzed boryl allylation of azetinesAccess to diverse 2,3-disubstituted azetidines, versatile functional groups for further modification. acs.orgbohrium.com
Photoredox CatalysisVisible-light-mediated radical cyclization of ynamidesUnique anti-Baldwin 4-exo-dig cyclization, good functional group tolerance. nih.gov

Introduction of the Methanesulfonamide Moiety

Once the chiral azetidine core is established, the next critical step is the introduction of the methanesulfonamide group onto the nitrogen atom. This is typically achieved through direct sulfonylation.

Direct Sulfonylation Methods

The most straightforward method for forming the N-methanesulfonyl bond is the reaction of the secondary amine of the azetidine ring with methanesulfonyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

A general procedure involves dissolving the azetidine precursor in a suitable solvent, such as dichloromethane (B109758) or pyridine (B92270), and then adding a base like triethylamine (B128534) or 2,6-lutidine. nih.govorientjchem.org Methanesulfonyl chloride is then added, often at a reduced temperature (e.g., 0 °C) to control the reaction's exothermicity. nih.gov The reaction mixture is stirred until completion, followed by an aqueous workup to remove the base hydrochloride salt and any excess reagents.

An alternative method described for the synthesis of methanesulfonamide and its derivatives involves using a substantially anhydrous nitroalkane as the reaction diluent. google.com In this process, the amine hydrochloride salt byproduct precipitates from the solution at an elevated temperature, allowing for easy separation by filtration. google.com This approach can simplify the purification of the final sulfonamide product.

The synthesis of the herbicide Fomesafen provides another relevant example, where an amine is reacted with methanesulfonyl chloride in pyridine to form the desired methanesulfonamide. wikipedia.org

Transformations from Precursor Sulfonyl Compounds

While direct sulfonylation with methanesulfonyl chloride is the most common and efficient method, other strategies involving precursor sulfonyl compounds could theoretically be employed. For instance, a different sulfonyl chloride, such as p-toluenesulfonyl chloride (TsCl), could be used to form a more crystalline and easily purifiable N-tosylazetidine intermediate. The tosyl group could then potentially be cleaved and replaced with a mesyl group, although this is a less direct and less atom-economical approach. More commonly, precursor strategies are used in the reverse sense, where a stable sulfonamide is used as a protecting group and later removed. For the direct synthesis of the target compound, direct sulfonylation is overwhelmingly favored.

Salt Formation and Purification Techniques for Hydrochloride Derivatives

The final step in the synthesis is the formation of the hydrochloride salt and subsequent purification. Converting the final (azetidin-2-yl)methanesulfonamide product into its hydrochloride salt often improves its stability, crystallinity, and handling properties. guidechem.com

The salt formation is typically achieved by treating a solution of the free base in a suitable organic solvent, such as diethyl ether or ethyl acetate, with a solution of hydrogen chloride. guidechem.com Anhydrous HCl, either as a gas or as a solution in an organic solvent (e.g., 2M HCl in Et2O), is commonly used to prevent the introduction of water. guidechem.com The hydrochloride salt usually precipitates from the solution and can be collected by filtration.

Purification of the hydrochloride salt can be achieved through recrystallization. A suitable solvent system is chosen in which the salt is sparingly soluble at low temperatures but more soluble at higher temperatures. The crude salt is dissolved in the minimum amount of hot solvent, and then the solution is slowly cooled to induce the formation of pure crystals, leaving impurities behind in the mother liquor. The purified crystals are then collected by filtration and dried under vacuum. In some cases, washing the filtered salt with a cold, non-polar solvent like diethyl ether can help remove residual soluble impurities.

Efficiency and Scalability of Synthetic Routes for Research Applications

The use of chiral tert-butanesulfinamides for the synthesis of C2-substituted azetidines has been demonstrated to be effective on a gram scale, with a single purification of the protected azetidine product in 44% yield over three steps. acs.org This indicates good potential for scalability in a research setting.

Photochemical methods, while often powerful, can sometimes present challenges for large-scale synthesis due to the need for specialized equipment and the potential for light penetration issues in larger reaction vessels. researchgate.net However, the development of flow chemistry can often mitigate these scalability concerns. nih.gov

The final steps of sulfonylation and salt formation are generally high-yielding and scalable. The direct sulfonylation reaction is typically efficient, and the precipitation of the hydrochloride salt from an organic solvent is a robust and easily scalable purification method. google.com For research purposes, a multi-gram synthesis of the final hydrochloride salt is often achievable through these methods. nih.gov

Chemical Reactivity and Derivatization Strategies for Azetidin 2 Yl Methanesulfonamide Hydrochloride

Reactions Involving the Azetidine (B1206935) Nitrogen

The secondary amine within the azetidine ring of (azetidin-2-yl)methanesulfonamide is a primary site for chemical modification. Its nucleophilicity allows for a range of substitution reactions, primarily N-alkylation and N-acylation, which are fundamental strategies for introducing diverse functionalities.

N-Alkylation and N-Acylation Reactions

The secondary amine of the azetidine ring is nucleophilic and readily undergoes alkylation and acylation reactions. These reactions are crucial for introducing a wide array of substituents to modulate the compound's properties.

N-Alkylation is typically achieved by reacting the azetidine with an alkyl halide (R-X) in the presence of a base to neutralize the generated hydrohalic acid. The choice of base and solvent is critical to ensure good yields and prevent side reactions, such as quaternization or ring-opening. Common bases include triethylamine (B128534) (Et3N) and potassium carbonate (K2CO3).

In a representative example, the N-alkylation of a related azetidine derivative was achieved using allyl bromide. This reaction introduces an unsaturated alkyl chain, which can be further functionalized. nih.gov

N-Acylation involves the reaction of the azetidine nitrogen with an acylating agent, such as an acyl chloride (R-COCl) or an anhydride (B1165640) ((RCO)2O), typically in the presence of a non-nucleophilic base like triethylamine or pyridine (B92270). This reaction leads to the formation of an amide bond. N-acylation is a common strategy to introduce specific pharmacophores or to modify the electronic properties of the azetidine nitrogen. For instance, the reaction with propargyl chloroformate introduces a terminal alkyne, a versatile handle for "click chemistry" conjugations. nih.gov

Reagent CategorySpecific Reagent ExampleProduct TypeReference
Alkyl HalideAllyl BromideN-Allylazetidine nih.gov
Acyl HalidePropargyl ChloroformateN-Propargylcarbamoylazetidine nih.gov
AnhydrideAcetic AnhydrideN-AcetylazetidineGeneral Knowledge

Ring-Opening Reactions of the Azetidine Moiety

The inherent ring strain of the azetidine moiety (approximately 25.4 kcal/mol) makes it susceptible to nucleophilic ring-opening reactions, particularly under acidic conditions or upon quaternization of the ring nitrogen. rsc.org This reactivity can be exploited for the synthesis of linear amine derivatives.

The regioselectivity of the ring-opening is influenced by the substituents on the azetidine ring and the nature of the nucleophile. For 2-substituted azetidines, nucleophilic attack can occur at either the C2 or C4 position. The outcome is generally governed by a balance of steric and electronic effects. In the case of (azetidin-2-yl)methanesulfonamide, the presence of the sulfonamidomethyl group at C2 would influence the regioselectivity of such reactions.

Computational studies on related N-sulfonate azetidin-2-ones have shown that the presence of the sulfonate group is crucial for facilitating the cleavage of the N1-C2 bond. nih.gov While this is an azetidin-2-one, the principle of the sulfonyl group influencing the ring's reactivity is relevant. Lewis acid-mediated ring-opening of 2-aryl-N-tosylazetidines with alcohols has been shown to proceed via an SN2-type pathway. mdpi.com

Reaction TypeConditionsOutcomeReference
Nucleophilic Ring-OpeningLewis Acid (e.g., BF3·OEt2), Nucleophile (e.g., ROH)Linear γ-amino ether mdpi.com
Acid-Mediated DecompositionAcidic pHIntramolecular ring-opening by a pendant amideGeneral Knowledge

Reactivity at the Sulfonamide Nitrogen

The sulfonamide moiety possesses a nitrogen atom with acidic protons, which can be deprotonated to form a nucleophilic anion. This allows for alkylation and acylation reactions directly on the sulfonamide nitrogen, providing another avenue for derivatization.

Sulfonamide Alkylation and Acylation

Alkylation of the sulfonamide nitrogen typically requires a strong base to generate the sulfonamide anion, which then reacts with an alkylating agent. However, intermolecular alkylation of sulfonamides with trichloroacetimidates can occur under thermal conditions without the need for an external catalyst. acs.org Unsubstituted sulfonamides generally provide better yields than N-alkyl sulfonamides in these reactions. acs.org

Acylation of the sulfonamide nitrogen to form N-acylsulfonamides is a well-established transformation. nih.gov This can be achieved using various acylating agents, such as acyl chlorides or anhydrides, often in the presence of a base. nih.gov N-acylsulfonamides are an important class of compounds in medicinal chemistry, often used as bioisosteres of carboxylic acids. nih.gov

ReactionReagentProductKey FeatureReference
AlkylationTrichloroacetimidatesN-AlkylsulfonamideThermal, catalyst-free acs.org
AcylationAcyl Chlorides/AnhydridesN-AcylsulfonamideForms an important bioisostere nih.govnih.gov

Derivatization for Prodrug or Probe Development (Pre-clinical)

The modification of the sulfonamide group is a common strategy in prodrug design. The goal is to mask the acidic sulfonamide proton to improve properties such as solubility or membrane permeability, with the modifying group being cleaved in vivo to release the active parent drug.

N-acylsulfonamides can serve as prodrugs, where the N-acyl group is designed to be metabolically labile. For example, N-acylation of a sulfonamide substituent has been explored as a prodrug strategy for a cyclin-dependent kinase inhibitor, where the N-acyl groups were metabolically cleaved to generate the active drug in pharmacokinetic studies.

Prodrug StrategyModificationPurposeExample Context
N-AcylsulfonamideAcylation of sulfonamide nitrogenImprove solubility and act as a metabolically cleavable linkerCyclin-dependent kinase inhibitors
Azo ProdrugCoupling to an azo moietyColon-targeted drug deliveryGeneral sulfonamide prodrugs

Functionalization of the Azetidine Ring (Excluding N-substitutions)

Direct functionalization of the C-H bonds of the azetidine ring, particularly at the C3 position, presents a more challenging yet highly valuable strategy for introducing molecular diversity. Recent advances in C-H activation and lithiation chemistry have opened up new possibilities for such transformations.

For N-protected azetidines, α-lithiation at the C2 position can be achieved, followed by trapping with various electrophiles to introduce substituents. The choice of the N-protecting group is crucial for directing the lithiation. Electron-withdrawing groups like t-BuOC=O (Boc) or t-BuSO2 (Bus) favor α-lithiation. nih.gov

Stereoselective functionalization at the C3 position of the azetidine ring has also been reported. For instance, nickel-catalyzed cross-coupling reactions have been used to introduce aryl groups at the C3 position. Furthermore, strain-release reactions of azabicyclobutanes, which can be considered precursors to functionalized azetidines, allow for the introduction of substituents at the C3 position.

Functionalization StrategyPositionReagents/MethodOutcomeReference
α-Lithiation/Electrophilic TrapC2s-BuLi, Electrophile (e.g., D2O)C2-deuterated azetidine nih.gov
Cross-CouplingC3Ni-catalyst, Grignard reagentC3-arylated azetidine
Strain-Release ArylationC3Organometallic nucleophile on azabicyclobutaneC3-arylated azetidine

C-H Functionalization Approaches

Direct C-H functionalization represents a powerful and atom-economical strategy for modifying molecular scaffolds. For (azetidin-2-yl)methanesulfonamide hydrochloride, several positions on the azetidine ring are potential targets for such transformations. While direct C(sp³)–H functionalization of the azetidine ring is challenging, recent advances in catalysis have made such reactions more feasible.

Research into related systems has shown that photoredox catalysis, in combination with a suitable hydrogen atom transfer (HAT) catalyst, can enable the functionalization of C(sp³)–H bonds alpha to a nitrogen atom. nih.gov In the context of the target compound, this could potentially lead to derivatization at the C4 position. Another approach involves metal-catalyzed reactions where the azetidine nitrogen can act as a directing group. For instance, in aryl-substituted azetidines, the nitrogen atom has been shown to direct ortho-lithiation and subsequent functionalization of the aromatic ring. nih.gov While the subject compound lacks an aryl group directly on the ring, similar directing effects could be exploited by first N-acylating or N-arylating the azetidine nitrogen.

Key approaches could include:

Directed Metallation: Utilizing the ring nitrogen or the sulfonamide group to direct a metallating agent (e.g., an organolithium reagent) to a specific C-H bond, followed by quenching with an electrophile.

Radical-based Reactions: Employing photoredox or metal catalysis to generate a radical on the azetidine ring, which can then engage in various bond-forming reactions. nih.gov

Palladium-Catalyzed C(sp³)–H Amination: Intramolecular C-H amination reactions catalyzed by palladium have been successfully used to synthesize functionalized azetidines and could be adapted for intermolecular functionalization. rsc.org

Table 1: Representative C-H Functionalization Strategies for Azetidine Scaffolds

Strategy Catalyst/Reagent Target Position Potential Product
Photoredox/HAT Catalysis Ir or Ru photocatalyst / thiol C4-H 4-substituted azetidines
Directed ortho-Lithiation n-BuLi / TMEDA C-H on N-aryl group ortho-functionalized N-aryl azetidines
Intramolecular Pd-Catalysis Pd(OAc)₂ / oxidant γ-C(sp³)–H Fused-ring azetidines

Introduction of Diverse Chemical Tags for Research

The functionalization of this compound with chemical tags such as fluorescent dyes, biotin (B1667282), or photoaffinity labels is crucial for its use as a chemical probe in biological research. The secondary amine of the azetidine ring is the most straightforward handle for introducing such modifications.

Standard N-alkylation or N-acylation reactions can be employed to attach a wide variety of tags. For more complex modifications, a "click chemistry" approach is often preferred. This would involve first functionalizing the azetidine nitrogen with a bioorthogonal handle, such as an azide (B81097) or a terminal alkyne. This derivatized molecule can then be "clicked" onto a corresponding tag in a highly efficient and chemoselective manner. This strategy has been successfully applied to azetidine-containing cyclic peptides, where the azetidine nitrogen served as a point for late-stage functionalization with biotin and dye molecules. researchgate.net

Common strategies include:

Acylation: Reaction with an activated carboxylic acid (e.g., an NHS ester) of the desired tag.

Sulfonylation: Reaction with a sulfonyl chloride of the tag.

Reductive Amination: Reaction with an aldehyde-bearing tag in the presence of a reducing agent.

Click Chemistry: Initial N-alkylation with a linker containing an azide or alkyne, followed by a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction with the tagged counterpart. researchgate.net

Palladium-Catalyzed Cross-Coupling Reactions on Derivatives

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds. The secondary amine of this compound is an excellent nucleophile for Buchwald-Hartwig amination reactions, allowing for the synthesis of a wide range of N-aryl and N-heteroaryl derivatives. researchgate.net Studies have demonstrated that palladium catalysis can effectively couple aryl bromides with the parent azetidine without causing ring cleavage. researchgate.net

To engage in other types of cross-coupling reactions like Suzuki-Miyaura or Sonogashira, the azetidine scaffold must first be functionalized with a suitable handle, such as a halide or a triflate. For example, a 3-halo-azetidine derivative could be synthesized and then subjected to Suzuki-Miyaura coupling to introduce aryl or heteroaryl substituents at the C3 position. Azetidine-based ligands have themselves been used to create highly effective palladium catalysts for Suzuki-Miyaura reactions, highlighting the compatibility of the azetidine core with these catalytic systems. researchgate.netmdpi.com

Table 2: Potential Palladium-Catalyzed Reactions on Azetidine Derivatives

Reaction Type Substrate 1 (Azetidine) Substrate 2 Catalyst System Product
Buchwald-Hartwig Amination N-H azetidine Aryl/Heteroaryl Halide Pd₂(dba)₃ / Ligand / Base N-Aryl/Heteroaryl azetidine
Suzuki-Miyaura Coupling C3-Br azetidine Arylboronic Acid Pd(PPh₃)₄ / Base C3-Aryl azetidine
Sonogashira Coupling C3-I azetidine Terminal Alkyne PdCl₂(PPh₃)₂ / CuI / Base C3-Alkynyl azetidine

Solid-Phase Synthesis Applications for Library Generation

The generation of large, diverse chemical libraries is a cornerstone of modern drug discovery. The structure of this compound is well-suited for solid-phase synthesis. The secondary amine provides a convenient anchor point for attachment to a resin, such as a Wang or Rink amide resin, often after suitable protection of the sulfonamide group if necessary.

Once immobilized, the azetidine scaffold can undergo a series of reactions to build complexity. For instance, if a 3-oxo-azetidine derivative is attached to the solid support, it can be subjected to various condensation and cycloaddition reactions to generate diverse spirocyclic systems. This approach has been used to create a 1,976-membered library of spirocyclic azetidines for CNS-focused drug discovery. nih.govnih.gov The ability to perform reactions in parallel and use excess reagents to drive reactions to completion makes solid-phase synthesis an efficient method for generating large numbers of distinct azetidine derivatives for screening. researchgate.netchemrxiv.org

The general workflow for solid-phase library generation would be:

Immobilization: Covalent attachment of an appropriately protected azetidine building block to the solid support.

Diversification: A sequence of reactions (e.g., acylations, alkylations, couplings) using a variety of building blocks at one or more diversification points.

Cleavage: Release of the final compounds from the resin, typically using a strong acid like trifluoroacetic acid (TFA).

Chemo- and Regioselectivity in Derivatization Pathways

A key challenge in the derivatization of this compound is controlling chemo- and regioselectivity. The molecule possesses two N-H bonds with different acidities and nucleophilicities: the secondary amine of the azetidine ring and the sulfonamide nitrogen.

Chemoselectivity: In general, the cyclic secondary amine is more nucleophilic than the sulfonamide nitrogen, whose lone pair is delocalized by the two adjacent sulfonyl oxygens. Therefore, reactions with electrophiles like alkyl halides or acyl chlorides under neutral or mildly basic conditions are expected to occur selectively at the ring nitrogen. To direct functionalization to the sulfonamide nitrogen, the ring nitrogen would likely need to be protected first (e.g., as a Boc or Cbz carbamate).

Regioselectivity: For C-H functionalization, regioselectivity is a significant consideration. The four C-H bonds on the azetidine ring (two at C3 and two at C4) and the three C-H bonds on the methanesulfonamide's methyl group have different reactivities. Directed reactions would be necessary to target a specific position. For example, the coordinating ability of the nitrogen atom can direct metallation to adjacent positions. nih.gov The choice of catalyst, directing group, and reaction conditions is critical for achieving the desired regiochemical outcome.

Table 3: Predicted Selectivity in Derivatization Reactions

Reaction Type Conditions Predicted Major Product Rationale
N-Alkylation R-X, K₂CO₃ N-alkylated azetidine Higher nucleophilicity of the cyclic secondary amine.
N-Acylation R-COCl, Et₃N N-acylated azetidine Higher nucleophilicity of the cyclic secondary amine.
Sulfonamide Alkylation 1. N-protection (Boc) 2. NaH, R-X N-alkylated sulfonamide Ring nitrogen is protected; strong base deprotonates the less acidic sulfonamide.

By carefully selecting protecting groups and reaction conditions, chemists can selectively modify different positions on the this compound scaffold, enabling the systematic exploration of its chemical space.

Mechanistic Investigations of Azetidin 2 Yl Methanesulfonamide Hydrochloride in Pre Clinical Models

In Vitro Biochemical Target Engagement Studies

Detailed in vitro studies are crucial for elucidating the biochemical mechanisms of a compound. However, for (azetidin-2-yl)methanesulfonamide hydrochloride, specific data on its interaction with various enzymes and receptors are not present in the accessible scientific literature.

Enzyme Inhibition Kinetics and Mechanism of Action

There is no available information on the enzyme inhibition kinetics or the specific mechanism of action for this compound against common targets such as cyclooxygenase-2 (COX-2), glycogen (B147801) synthase kinase-3β (GSK-3β), phosphodiesterase 10A (PDE10A), or tubulin.

Receptor Binding Profiling and Affinity Characterization

Similarly, data regarding the receptor binding profile and affinity characterization of this compound for any non-human receptors are not documented in the available research.

Cellular Pathway Modulation in Model Systems

The effects of a compound on cellular pathways provide insight into its potential therapeutic applications and toxicological profile. For this compound, there is a lack of published studies on its ability to modulate cellular pathways in model systems.

Effects on Cell Cycle Progression in Cell Lines

No studies have been found that investigate the effects of this compound on cell cycle progression in any cell lines.

Induction of Apoptosis in Cellular Models

There is no available research to indicate whether this compound can induce apoptosis in cellular models.

Gene Expression Alterations via Microarray Analysis in Cell Lines

Information on gene expression alterations in cell lines following treatment with this compound, as determined by microarray analysis, is not available in the current body of scientific literature.

Investigation of Modulatory Effects on Neurotransmitter Systems (Pre-clinical, e.g., CNS-modulating activities in animal models)

No preclinical studies detailing the modulatory effects of this compound on neurotransmitter systems were identified. Research in this area would be necessary to understand the compound's potential central nervous system (CNS) activities. Such investigations would typically involve various animal models to assess behavioral changes indicative of interactions with neurotransmitter pathways, such as dopamine, serotonin, or norepinephrine (B1679862) systems.

Elucidation of Molecular Interaction Mechanisms (Non-human systems)

Specific molecular interaction mechanisms for this compound have not been reported in the available literature.

There is no information available identifying the putative molecular targets of this compound. To determine its mechanism of action, studies such as affinity chromatography, radioligand binding assays, or computational modeling would be required to identify specific proteins, receptors, or enzymes that the compound interacts with.

Without the identification of a molecular target, there is no data on any conformational changes that may be induced upon the binding of this compound. Techniques like X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy would be instrumental in elucidating such structural changes once a target is known.

Comparative Mechanistic Studies with Related Azetidine (B1206935) Derivatives

No studies have been published that compare the mechanistic profile of this compound with other related azetidine derivatives. While the broader class of azetidine-containing compounds has been explored for various CNS applications, specific comparative data for this particular hydrochloride salt is absent. Such studies would be valuable in highlighting the unique structure-activity relationships and mechanistic nuances of this compound in comparison to its structural analogs.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Impact of Azetidine (B1206935) Ring Substitutions on Activity and Selectivity

The azetidine ring, a four-membered nitrogen-containing heterocycle, imparts significant conformational rigidity to the molecule. nih.gov This constrained geometry can be advantageous for binding to specific biological targets. The substitution pattern on the azetidine ring is a critical determinant of biological activity and selectivity.

Research on various azetidine-containing compounds has shown that modifications at different positions can dramatically alter their pharmacological profiles. acs.orgnih.gov For instance, in studies of azetidine derivatives as GABA uptake inhibitors, lipophilic N-alkylation was found to be a key factor for potency at GAT-1 and GAT-3 transporters. nih.gov Similarly, in the development of STAT3 inhibitors, the move from proline-amides to azetidine-2-carboxamides resulted in a significant enhancement of potency. acs.org

For the (azetidin-2-yl)methanesulfonamide scaffold, substitutions could be envisioned at the ring nitrogen (position 1) or the carbon atoms at positions 3 and 4. Introducing substituents at these positions would alter the molecule's steric bulk, lipophilicity, and hydrogen bonding capacity, thereby influencing its interaction with a target protein.

Table 1: Hypothetical Impact of Azetidine Ring Substitutions

Substitution Position Type of Substituent Potential Impact on Activity/Selectivity
N1 (Nitrogen) Small alkyl groups (e.g., methyl, ethyl) May increase lipophilicity, potentially improving cell permeability.
N1 (Nitrogen) Bulky aromatic groups Could provide additional binding interactions (e.g., pi-stacking) or introduce steric hindrance.
C3 Hydroxyl (-OH) or Fluoro (-F) Can introduce new hydrogen bonding points, potentially increasing binding affinity and altering selectivity.

Role of the Sulfonamide Moiety in Target Recognition and Binding

The sulfonamide group (-SO₂NH-) is a cornerstone of medicinal chemistry, found in a wide array of therapeutic agents. nih.govresearchgate.net Its primary role in target recognition stems from its ability to act as a potent hydrogen bond donor (via the N-H) and acceptor (via the sulfonyl oxygens). acs.org This allows it to form strong and directional interactions within a protein's active site.

The geometry of the sulfonamide group, with its tetrahedral sulfur center, positions the oxygen atoms and the nitrogen substituent in a specific spatial arrangement that is often crucial for binding. For example, in many carbonic anhydrase inhibitors, the sulfonamide moiety coordinates directly with a zinc ion in the enzyme's active site, a key interaction for inhibitory activity. researchgate.net The oxygen atoms can also engage in highly conserved CH···O═S interactions with protein backbones. acs.org The binding process can be driven by a combination of hydrogen bonds, electrostatic interactions, and, depending on the substituents, hydrophobic interactions. nih.gov

Table 2: Binding Interactions of the Sulfonamide Moiety

Interaction Type Participating Atoms Role in Target Binding
Hydrogen Bond Donation N-H Interacts with hydrogen bond acceptor residues (e.g., Asp, Glu, backbone carbonyls).
Hydrogen Bond Acceptance S=O Interacts with hydrogen bond donor residues (e.g., Arg, Lys, backbone N-H).
Ionic/Coordinate Bonding -SO₂NH⁻ (deprotonated) Can coordinate with metal ions (e.g., Zn²⁺) in metalloenzyme active sites.

Stereochemical Influences on Biological Activity (Pre-clinical)

Chirality plays a pivotal role in the biological activity of pharmaceuticals, as drug targets such as enzymes and receptors are themselves chiral. mdpi.com The (azetidin-2-yl)methanesulfonamide scaffold possesses a stereocenter at the C2 position of the azetidine ring. Consequently, the compound can exist as two enantiomers: (R)- and (S)-(azetidin-2-yl)methanesulfonamide.

It is well-established that different enantiomers of a chiral drug can exhibit widely different pharmacological activities, potencies, and metabolic profiles. mdpi.comnih.gov One enantiomer (the eutomer) may fit perfectly into a binding site, while the other (the distomer) may bind with much lower affinity or not at all. This stereoselectivity is a direct result of the three-point attachment model, where specific interactions can only be formed with the correct spatial arrangement of functional groups. mdpi.com In preclinical studies, evaluating the activity of individual enantiomers is critical, as it can lead to the development of more potent and selective drugs with fewer off-target effects. nih.gov

Table 3: Hypothetical Comparison of Enantiomer Activity

Enantiomer Assumed Configuration Hypothetical Biological Activity Rationale
Eutomer (R) or (S) High affinity for target Optimal 3D orientation of the methanesulfonamide (B31651) side chain and azetidine ring for binding.

Peripheral Modifications and their Effects on Target Modulation

Peripheral modifications refer to chemical alterations made to the parts of the molecule extending from the core scaffold. In the case of (azetidin-2-yl)methanesulfonamide, this primarily involves the methyl group attached to the sulfonyl moiety. While seemingly a simple component, modifying this group can have profound effects on the compound's structure-property relationship (SPR).

Replacing the methyl group with other substituents can fine-tune the molecule's electronic and steric properties. For example, substituting the methyl group with a trifluoromethyl group (-CF₃) would significantly alter the acidity of the sulfonamide N-H, potentially changing its optimal binding interactions. Introducing larger alkyl or aryl groups could allow the molecule to access and interact with adjacent hydrophobic pockets in the target protein, thereby modulating its activity. These modifications are a key strategy in lead optimization to enhance potency and selectivity.

Table 4: Potential Effects of Peripheral Modifications on the Methanesulfonyl Group

Original Group Modified Group Potential Effect on Properties
-CH₃ (Methyl) -CF₃ (Trifluoromethyl) Increases acidity of N-H; alters electronic profile.
-CH₃ (Methyl) -CH₂CH₃ (Ethyl) Slightly increases size and lipophilicity.
-CH₃ (Methyl) -C₆H₅ (Phenyl) Introduces bulk and potential for π-stacking interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Azetidinyl Methanesulfonamides

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. nih.gov For a series of azetidinyl methanesulfonamide analogs, a QSAR model could be developed to predict the activity of new, unsynthesized compounds, thereby guiding drug design efforts. nih.gov

The process involves calculating a set of molecular descriptors for each compound in the series. These descriptors quantify various aspects of the molecular structure, such as steric (e.g., molecular volume), electronic (e.g., dipole moment, partial charges), and hydrophobic (e.g., logP) properties. mdpi.com A mathematical model is then generated using statistical methods like multiple linear regression (MLR) or partial least squares (PLS) to create an equation that relates these descriptors to the observed biological activity (e.g., IC₅₀). nih.govmdpi.com A robust QSAR model can be a powerful tool for prioritizing which analogs to synthesize, saving time and resources. nih.gov

Table 5: Examples of Descriptors for a Hypothetical QSAR Model

Descriptor Class Example Descriptor Property Quantified
Electronic Dipole Moment Polarity and charge distribution of the molecule.
Steric / Topological Molecular Weight Size and bulk of the molecule.
Hydrophobic LogP Lipophilicity and partitioning between water and octanol.

Exploration of Chemical Space around the Core Scaffold

The (azetidin-2-yl)methanesulfonamide structure represents a core scaffold from which a vast "chemical space" of related molecules can be generated. mdpi.com Exploring this chemical space is a fundamental strategy in drug discovery to identify compounds with improved therapeutic properties. nih.gov This exploration can be done through both synthetic chemistry, by creating libraries of analogs, and computational methods. rsc.org

Computational tools allow for the virtual generation of thousands or millions of derivatives by systematically attaching different functional groups (R-groups) at various positions on the scaffold. researchgate.net These virtual libraries can then be screened for drug-like properties (e.g., Lipinski's Rule of Five) and predicted activity using methods like molecular docking or QSAR models. This chemoinformatic approach helps to navigate the vastness of chemical space and focus synthetic efforts on the most promising regions. mdpi.comnih.gov The goal is to understand the SAR landscape, identify "activity cliffs" (where a small structural change leads to a large change in activity), and ultimately discover novel candidates with superior potency and selectivity. researchgate.net

Computational Chemistry and Molecular Modeling Applications

Conformational Analysis of the Azetidine (B1206935) Ring System

The four-membered azetidine ring is a strained heterocyclic system that imparts unique conformational properties to molecules. Unlike more flexible five- or six-membered rings, the azetidine ring has a more limited conformational landscape, primarily characterized by a puckered geometry. Computational methods are crucial for elucidating the preferred conformations of substituted azetidines.

For (azetidin-2-yl)methanesulfonamide hydrochloride, the primary conformational questions revolve around the pucker of the azetidine ring and the orientation of the methanesulfonamide (B31651) substituent at the C2 position. The ring can exist in various puckered states, and the substituent can adopt either an axial or equatorial position. The relative stability of these conformations is dictated by a delicate balance of steric hindrance, torsional strain, and intramolecular interactions.

Computational studies on analogous 2-substituted nitrogen-containing heterocycles, such as piperazines, have shown that the preference for an axial or equatorial substituent can be influenced by factors like N-acylation and the potential for intramolecular hydrogen bonding nih.gov. In the case of this compound, quantum mechanical calculations, such as Density Functional Theory (DFT), can be employed to calculate the potential energy surface of the molecule. These calculations would map the energy changes associated with ring puckering and rotation around the C2-substituent bond, allowing for the identification of the global minimum energy conformation and other low-energy conformers. Such studies on azapeptides have highlighted how side chains and solvent effects can significantly influence the conformational preferences of the peptide backbone mdpi.com.

Table 1: Hypothetical Conformational Energy Profile

Conformer Substituent Orientation Ring Pucker Angle (°) Relative Energy (kcal/mol)
1 Axial 20.5 0.00
2 Equatorial 18.2 1.5
3 Planar (Transition State) 0.0 5.8

This table represents a hypothetical energy profile for this compound, illustrating how computational methods can quantify the energetic differences between distinct conformations.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. This method is instrumental in structure-based drug design for identifying potential biological targets and understanding the molecular basis of ligand binding.

While specific protein targets for this compound are not extensively documented in public literature, docking simulations can be performed with various proteins to hypothesize potential interactions. The sulfonamide functional group is a well-known pharmacophore that targets metalloenzymes, such as carbonic anhydrases, and other enzymes like penicillin-binding proteins (PBPs) rjb.ro.

Docking studies of similar sulfonamide derivatives have been successfully conducted against bacterial PBP-2X, revealing binding modes that are comparable to known inhibitors like cefuroxime rjb.ro. For this compound, docking simulations could be performed against a range of bacterial or fungal proteins to predict its potential as an antimicrobial agent. The azetidine ring provides a rigid scaffold that orients the methanesulfonamide group into the active site, potentially forming key interactions with receptor residues. Docking studies on azetidin-2-one derivatives with the Enoyl-acyl carrier protein (enoyl-ACP) reductase, a key enzyme in fatty acid biosynthesis, have also been reported, suggesting another class of potential targets rjptonline.org.

The predictive power of molecular docking lies in its ability to detail the specific intermolecular interactions that stabilize the ligand-receptor complex. For this compound, these interactions would likely be dominated by the sulfonamide group and the protonated azetidine nitrogen.

Hydrogen Bonding: The sulfonamide group is an excellent hydrogen bond donor (N-H) and acceptor (S=O). Docking studies consistently show sulfonamides forming hydrogen bonds with backbone and side-chain residues of target proteins rjb.rochemmethod.com. The protonated nitrogen in the azetidine ring can also act as a strong hydrogen bond donor.

Ionic Interactions: As a hydrochloride salt, the positively charged azetidinium ion can form strong salt bridges with negatively charged residues in the active site, such as aspartate or glutamate.

Hydrophobic Interactions: The methylene linker and the azetidine ring itself can engage in van der Waals and hydrophobic interactions with nonpolar residues of the target protein.

Table 2: Predicted Intermolecular Interactions from a Hypothetical Docking Study

Functional Group Interacting Residue (Example) Interaction Type
Sulfonamide NH GLU 166 Hydrogen Bond (Donor)
Sulfonamide SO2 SER 62 Hydrogen Bond (Acceptor)
Azetidinium NH+ ASP 233 Hydrogen Bond / Salt Bridge
Azetidine Ring LEU 190 Hydrophobic Interaction

This table summarizes the types of key interactions that would be analyzed in a molecular docking simulation of the title compound with a hypothetical protein target.

Molecular Dynamics Simulations to Explore Ligand-Receptor Dynamics

While molecular docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals the flexibility of both the ligand and the protein, as well as the stability of their interactions.

An MD simulation of the this compound-protein complex, generated from a docking study, would allow for the assessment of the binding stability. Key analyses from an MD simulation include:

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein upon ligand binding.

Hydrogen Bond Analysis: To monitor the persistence of key hydrogen bonds throughout the simulation, confirming the predictions from docking.

These simulations can reveal conformational changes in the protein induced by the ligand, or vice versa, providing a more accurate and realistic model of the binding event.

Quantum Mechanical Calculations for Electronic Properties and Reactivity Prediction

Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), are used to investigate the electronic structure of molecules. These calculations provide insights into molecular orbitals, charge distribution, and chemical reactivity, which are not accessible through classical molecular mechanics methods.

For this compound, QM calculations can determine a range of electronic properties:

Molecular Electrostatic Potential (MEP): An MEP map would visualize the charge distribution across the molecule, identifying electron-rich (negative potential) and electron-poor (positive potential) regions. This is crucial for understanding where the molecule is likely to engage in electrostatic or nucleophilic/electrophilic interactions.

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability ekb.eg.

Atomic Charges: Calculating the partial charges on each atom (e.g., using Mulliken population analysis) helps in parameterizing force fields for molecular mechanics and provides a quantitative measure of the polarity of different bonds ekb.eg.

Studies on other sulfonamides have used DFT to explore tautomerism and electronic structures, revealing how solvent polarity can influence conformational preferences rsc.orgcsic.es. Similar calculations for the title compound would provide a fundamental understanding of its intrinsic chemical properties.

Table 3: Representative Data from Quantum Mechanical Calculations on a Sulfonamide Analog

Property Calculated Value Interpretation
HOMO Energy -7.5 eV Indicates electron-donating capability
LUMO Energy -1.2 eV Indicates electron-accepting capability
HOMO-LUMO Gap 6.3 eV Relates to chemical reactivity and stability
Dipole Moment 4.5 D Measures overall molecular polarity

This table shows example data that can be generated from QM calculations, providing insight into the electronic characteristics of a molecule. Data is based on general values for similar molecules.

Virtual Screening and Lead Optimization through Computational Approaches

Computational approaches are pivotal in the early stages of drug discovery, particularly in virtual screening and lead optimization.

Virtual Screening: this compound can serve as a fragment or a lead-like molecule in virtual screening campaigns. The azetidine scaffold is considered a valuable component in drug design as it provides a three-dimensional structure with low molecular weight and lipophilicity, which can lead to favorable pharmacokinetic properties enamine.net. Large chemical libraries can be computationally screened against a specific protein target to identify compounds containing the azetidine-sulfonamide motif that have a high predicted binding affinity.

Lead Optimization: Once a hit compound is identified, computational methods can guide its optimization into a potent and selective drug candidate. For a lead compound based on the (azetidin-2-yl)methanesulfonamide scaffold, computational chemists could explore modifications to the structure. For instance, DFT calculations could predict the reactivity of different positions on the azetidine ring for synthetic modification. Molecular docking could then be used to predict how these modifications affect binding affinity and selectivity for the target protein. This iterative cycle of computational design and prediction, followed by chemical synthesis and biological testing, accelerates the lead optimization process significantly. The use of azetidine-based scaffolds has led to the development of potent inhibitors for targets like STAT3, demonstrating the utility of this moiety in lead optimization nih.gov.

Predictive Modeling of Pre-clinical Biological Activities

Computational chemistry and molecular modeling have emerged as indispensable tools in modern drug discovery, offering the ability to predict the biological activities of novel compounds before they are synthesized and tested in a laboratory setting. For this compound and its analogs, these predictive models are crucial for identifying promising candidates, optimizing their structures for enhanced efficacy, and understanding their potential mechanisms of action at a molecular level. The primary methodologies employed include Quantitative Structure-Activity Relationship (QSAR) studies, pharmacophore modeling, and molecular docking simulations.

Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors that correlate with a specific activity, QSAR models can predict the potency of new, untested compounds.

In the context of azetidinone-containing compounds, which share the core azetidine ring with this compound, QSAR studies have been successfully applied to predict antimicrobial and anticancer activities. For instance, a study on a series of 2-azetidinone derivatives synthesized from hippuric acid revealed that their antimicrobial activities were governed by specific topological parameters. nih.gov The researchers found that the Balaban index (J) and valence molecular connectivity indices (⁰χv and ¹χv) were critical descriptors for predicting antibacterial and antifungal efficacy. nih.gov These models provide a quantitative framework for designing new derivatives with potentially improved antimicrobial properties.

Another QSAR study focused on novel benzenesulfonamides incorporating a 2-mercaptobenzenesulfonamide fragment, which bears some resemblance to the methanesulfonamide group in the target compound. nih.gov This research developed statistically significant QSAR models for cytotoxic activity against various cancer cell lines, including HCT-116, MCF-7, and HeLa. nih.gov The models were built using a stepwise multiple linear regression technique, highlighting the importance of different topological and conformational molecular descriptors in predicting anticancer potency. nih.gov

Table 1: Representative Molecular Descriptors Used in QSAR Models for Azetidinone and Sulfonamide Derivatives

Descriptor TypeDescriptor NamePredicted Activity Correlation
TopologicalBalaban index (J)Antimicrobial nih.gov
TopologicalValence molecular connectivity indices (⁰χv, ¹χv)Antimicrobial nih.gov
2D DescriptorsVarious topological descriptorsCytotoxic (Anticancer) nih.gov
3D DescriptorsVarious conformational descriptorsCytotoxic (Anticancer) nih.gov

This table is illustrative and based on findings for related compound classes.

Pharmacophore Modeling

Pharmacophore modeling is a powerful method used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. researchgate.netnih.gov A pharmacophore model can be used as a 3D query to screen large databases of virtual compounds to identify those that are likely to be active. researchgate.net

For classes of compounds related to this compound, pharmacophore models can be generated based on a set of known active molecules. This approach helps in understanding the key interaction points, such as hydrogen bond donors and acceptors, hydrophobic regions, and charged centers, that are necessary for binding to a biological target. While no specific pharmacophore models for this compound were found, the general principles of pharmacophore modeling are widely applicable. For example, a pharmacophore model could be developed to identify novel inhibitors of a particular enzyme by mapping the key features of known inhibitors that contain an azetidine or sulfonamide scaffold.

The development of machine learning techniques has further enhanced the capabilities of pharmacophore mapping, allowing for the creation of more predictive models that can guide the modification of inactive molecules to potentially render them active inhibitors. nih.gov

Molecular Docking

Molecular docking is a computational simulation that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net In drug discovery, this technique is used to predict how a small molecule, such as this compound, might bind to the active site of a target protein.

Studies on related azetidin-2-one derivatives have extensively used molecular docking to elucidate their mechanism of action. For example, molecular docking studies of azetidinones designed as antibacterial agents confirmed that these compounds likely inhibit cell wall synthesis by targeting the transpeptidase enzyme. nih.gov Similarly, in the realm of anticancer research, a series of 2-azetidinone-based analogs of combretastatin A-4 were synthesized and their anti-proliferative activity was evaluated. researchgate.net Molecular docking of the most potent compounds into the colchicine binding site of tubulin revealed high binding affinities, suggesting that their anticancer effect is due to the disruption of microtubule dynamics. researchgate.net

Table 2: Example of Molecular Docking Results for Azetidinone Derivatives Against a Protein Target

CompoundTarget ProteinPredicted Binding Affinity (kcal/mol)Key Interacting Residues
Azetidinone Analog 1Transpeptidase-8.5SER62, LYS65, THR199
Azetidinone Analog 2Tubulin (Colchicine Site)-9.2CYS241, LEU255, ALA316
Azetidinone Analog 3MDM2 Protein-7.9LEU54, TYR67, ILE99

This table is a hypothetical representation based on typical data from molecular docking studies of related compounds.

These computational approaches—QSAR, pharmacophore modeling, and molecular docking—provide a robust framework for the predictive modeling of the pre-clinical biological activities of this compound and its derivatives. By leveraging these in silico methods, researchers can prioritize the synthesis of the most promising compounds, accelerate the drug discovery process, and gain deeper insights into their potential therapeutic applications.

Applications As a Research Tool and Chemical Scaffold

Development of Chemical Probes for Biological System Interrogation

There is currently no specific information available in the public domain detailing the development or use of (azetidin-2-yl)methanesulfonamide hydrochloride as a chemical probe for interrogating biological systems.

Utility in Target Validation Studies (Pre-clinical)

Information regarding the application of this compound in pre-clinical target validation studies is not presently available in scientific literature.

Integration into Combinatorial Chemistry Libraries

Combinatorial chemistry is a powerful tool for the rapid synthesis of large numbers of diverse compounds for high-throughput screening. nih.govniscpr.res.inrjdentistry.com The design and synthesis of chemical libraries are fundamental to the drug discovery process. While azetidine-based scaffolds have been incorporated into such libraries, there is no specific documentation of this compound's integration into combinatorial chemistry libraries. nih.gov

Role in Advancing Understanding of Azetidine-Containing Bioactive Molecules

Azetidine-containing molecules have shown a wide range of biological activities, including antiviral and antibiotic-enhancing properties. nih.govnih.govresearchgate.net For instance, SAR studies on azetidine-containing dipeptides have been conducted to develop inhibitors of the human cytomegalovirus (HCMV). nih.gov Furthermore, novel N-substituted 3-aryl-4-(diethoxyphosphoryl)azetidin-2-ones have been investigated as antibiotic enhancers and antiviral agents. nih.gov However, the specific role of this compound in advancing the understanding of these bioactive molecules has not been reported.

Design of Novel Research Reagents and Intermediates

The synthesis of various azetidine (B1206935) derivatives often involves the use of specialized reagents and the creation of unique intermediates. While the synthesis of azetidine-based scaffolds is an active area of research, there is no available information on the specific design or use of this compound as a novel research reagent or intermediate in the synthesis of other compounds. nih.gov

Advanced Analytical Techniques for Elucidating Mechanistic and Structural Features Beyond Basic Identification

High-Resolution Mass Spectrometry for Metabolite Identification (Pre-clinical)

High-resolution mass spectrometry (HRMS) is an indispensable tool in pre-clinical drug metabolism studies for the identification of metabolites. When a compound like (azetidin-2-yl)methanesulfonamide hydrochloride is administered in a pre-clinical model, HRMS, often coupled with liquid chromatography (LC-HRMS), would be employed to analyze biological samples (e.g., plasma, urine, feces). The high mass accuracy of HRMS allows for the determination of the elemental composition of potential metabolites, distinguishing them from endogenous matrix components.

In a hypothetical study, samples would be analyzed to detect the parent compound and its metabolites. The instrument would provide accurate mass measurements for precursor ions and their fragment ions. For instance, common metabolic transformations such as oxidation, hydroxylation, or conjugation (e.g., with glucuronic acid or sulfate) would result in specific mass shifts from the parent compound.

Table 1: Hypothetical Metabolites of this compound and Corresponding HRMS Data

Hypothetical MetaboliteBiotransformationExpected Exact Mass [M+H]⁺Mass Shift (Da)
M1HydroxylationC₄H₁₁N₂O₄S⁺+15.9949
M2N-dealkylationC₃H₉N₂O₃S⁺-14.0157
M3Glucuronide ConjugateC₁₀H₁₉N₂O₉S⁺+176.0321

This high-resolution data, combined with fragmentation patterns (MS/MS), would enable the confident structural elucidation of metabolites, providing critical insights into the metabolic fate of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand-Protein Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the interactions between a small molecule (ligand) and a protein target at an atomic level. Techniques such as Chemical Shift Perturbation (CSP) mapping, Saturation Transfer Difference (STD) NMR, and Water-LOGSY could be utilized.

In a potential application, ¹H-¹⁵N HSQC NMR experiments would be performed on an ¹⁵N-labeled protein target in the presence and absence of this compound. Upon binding, changes in the chemical environment of amino acid residues at the binding site would cause shifts in their corresponding peaks in the NMR spectrum. By mapping these shifts onto the protein's structure, the binding site and the conformational changes induced by the ligand can be identified.

X-ray Crystallography of Co-crystallized Complexes (with non-human targets or for structural elucidation)

X-ray crystallography provides high-resolution, three-dimensional structural information of a molecule or a protein-ligand complex. To understand the precise binding mode of this compound, it could be co-crystallized with a model protein or a non-human target enzyme.

If successful, the resulting crystal structure would reveal the exact orientation of the compound within the binding pocket. It would detail the specific hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the ligand and the protein's amino acid residues. This information is invaluable for structure-based drug design and for understanding the mechanism of action at a molecular level.

Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

Isothermal Titration Calorimetry (ITC) is a technique used to directly measure the heat changes that occur during a binding event. This allows for the determination of the key thermodynamic parameters of the interaction: the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n). From these, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated.

In a hypothetical ITC experiment, a solution of this compound would be titrated into a sample cell containing the target protein. The heat released or absorbed upon each injection is measured. The resulting data would be fitted to a binding model to extract the thermodynamic profile of the interaction, providing a complete picture of the binding energetics.

Table 2: Hypothetical ITC Data for the Binding of this compound to a Target Protein

ParameterValueUnit
Stoichiometry (n)1.1-
Association Constant (Kₐ)2.5 x 10⁶M⁻¹
Enthalpy (ΔH)-15.2kcal/mol
Entropy (ΔS)-21.5cal/mol·K
Gibbs Free Energy (ΔG)-8.8kcal/mol

Surface Plasmon Resonance (SPR) for Binding Kinetics

Surface Plasmon Resonance (SPR) is a label-free optical technique used to monitor molecular interactions in real-time. It provides kinetic data on the association (kₐ) and dissociation (kₒ) rates of a ligand binding to a target immobilized on a sensor surface.

For this compound, an SPR experiment would involve immobilizing the target protein on a sensor chip. A solution of the compound at various concentrations would then be flowed over the chip. The binding and dissociation events are monitored by changes in the refractive index at the surface. This data provides valuable information on how quickly the compound binds to its target and how long it remains bound, which are critical parameters for its pharmacological effect.

Table 3: Hypothetical SPR Kinetic Data for this compound

ParameterValueUnit
Association Rate (kₐ)1.2 x 10⁵M⁻¹s⁻¹
Dissociation Rate (kₒ)4.8 x 10⁻³s⁻¹
Dissociation Constant (Kₗ)40nM

Advanced Chromatographic Methods for Complex Mixture Analysis (e.g., in biological matrices, non-human)

Advanced chromatographic techniques, such as two-dimensional liquid chromatography (2D-LC) and supercritical fluid chromatography (SFC), are employed for the analysis of complex mixtures, such as those encountered in biological matrices from pre-clinical studies.

When analyzing samples containing this compound and its metabolites, these methods can provide superior resolution and separation efficiency compared to conventional HPLC. For instance, 2D-LC can separate co-eluting metabolites and endogenous components, leading to cleaner mass spectra and more confident identification. SFC, with its use of supercritical CO₂ as a mobile phase, can be advantageous for the separation of chiral compounds or for achieving faster separations. These methods are crucial for obtaining a comprehensive profile of the compound and its metabolites in a complex biological environment.

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Pathways for Enhanced Efficiency

The synthesis of azetidine-containing compounds has historically been challenging due to the inherent ring strain of the four-membered heterocycle. rsc.orgnih.gov Future research will likely focus on developing more efficient and stereoselective synthetic routes to (azetidin-2-yl)methanesulfonamide hydrochloride. Contemporary advances in synthetic organic chemistry offer several promising avenues.

One area of exploration is the application of modern catalytic methods. For instance, palladium(II)-catalyzed intramolecular C(sp3)–H amination has shown success in the synthesis of functionalized azetidines. rsc.org Adapting such methodologies could provide a more direct and atom-economical route to the azetidine (B1206935) core of the target molecule. Another promising approach is the use of visible-light-mediated photocycloaddition reactions, such as the aza-Paternò-Büchi reaction, which can be employed for the construction of densely functionalized azetidines under mild conditions. rsc.org

Furthermore, the development of synthetic pathways that allow for the facile introduction of chirality is of paramount importance. The biological activity of many compounds is highly dependent on their stereochemistry. Future synthetic strategies could employ chiral auxiliaries or asymmetric catalysis to produce enantiomerically pure this compound, enabling a deeper understanding of its structure-activity relationships. rsc.orgresearchgate.net Gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides represents a potential route to chiral azetidin-3-ones, which could serve as versatile intermediates. nih.gov

A comparative analysis of potential synthetic strategies is presented in the table below:

Synthetic ApproachPotential AdvantagesKey Challenges
Palladium-Catalyzed C-H Amination High atom economy, potential for direct functionalization.Catalyst sensitivity, substrate scope limitations.
Visible-Light Photocycloaddition Mild reaction conditions, access to complex structures.Control of stereoselectivity, scalability.
Asymmetric Catalysis Direct access to enantiomerically pure products.Catalyst development, optimization of reaction conditions.
Chiral Auxiliary-Mediated Synthesis Well-established methods, high stereocontrol.Additional synthetic steps for auxiliary attachment and removal.

Application in Emerging Areas of Chemical Biology Research

The unique structural features of this compound make it an interesting candidate for exploration in various domains of chemical biology. The strained azetidine ring can act as a rigid scaffold, presenting appended functional groups in a well-defined spatial orientation. enamine.net This property is highly desirable for the design of molecular probes and inhibitors that target specific biological macromolecules.

Future research could investigate the potential of this compound as a warhead for covalent inhibitors. The ring strain of the azetidine moiety could be harnessed to drive reactions with specific amino acid residues in a protein's active site, leading to irreversible inhibition. This approach has been successfully employed with other strained ring systems in drug discovery.

Another emerging area is the use of azetidine-containing molecules as building blocks in fragment-based drug discovery. enamine.net The conformational rigidity of the azetidine ring can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity ligands. enamine.net Libraries of small molecules based on the (azetidin-2-yl)methanesulfonamide scaffold could be screened against a variety of biological targets to identify novel hit compounds.

Development of Next-Generation (Azetidin-2-yl)methanesulfonamide-Based Research Tools

Building upon its potential applications in chemical biology, future efforts could be directed towards the development of sophisticated research tools derived from this compound. These tools could be instrumental in elucidating complex biological processes.

One possibility is the synthesis of photoaffinity probes. By incorporating a photolabile group and a reporter tag into the (azetidin-2-yl)methanesulfonamide scaffold, researchers could create molecules that can be used to identify the cellular targets of the parent compound. Upon photoactivation, these probes would form a covalent bond with their binding partners, allowing for their subsequent isolation and identification.

Another avenue of research is the development of fluorescently labeled derivatives. These molecules could be used in high-content screening and cellular imaging studies to visualize the subcellular localization of the compound and its dynamic interactions with cellular components. The choice of fluorophore could be tailored to the specific experimental requirements, enabling a wide range of imaging applications.

Integration with Artificial Intelligence and Machine Learning for Predictive Research

The synergy between experimental chemistry and computational approaches is revolutionizing drug discovery and materials science. nih.govnih.gov Artificial intelligence (AI) and machine learning (ML) can be powerful tools to accelerate research on this compound.

Predictive models could be developed to forecast the physicochemical properties, biological activities, and potential toxicities of novel derivatives. mdpi.comcrimsonpublishers.com By training algorithms on existing datasets of azetidine-containing compounds, it may be possible to identify structural modifications that are likely to enhance desired properties. This in silico screening approach can significantly reduce the number of compounds that need to be synthesized and tested experimentally, saving time and resources. nih.gov

Furthermore, generative AI models can be employed for de novo drug design. nih.gov These algorithms can propose novel molecular structures based on the (azetidin-2-yl)methanesulfonamide scaffold that are optimized for specific biological targets or desired property profiles. nih.gov This approach has the potential to uncover innovative drug candidates that might not be conceived through traditional medicinal chemistry approaches.

A summary of potential AI/ML applications is provided below:

AI/ML ApplicationResearch GoalExpected Outcome
Quantitative Structure-Activity Relationship (QSAR) Modeling Predict the biological activity of derivatives.Prioritization of synthetic targets with high predicted potency.
ADMET Prediction Forecast absorption, distribution, metabolism, excretion, and toxicity profiles.Early identification of candidates with favorable pharmacokinetic and safety profiles.
Generative Adversarial Networks (GANs) Design novel molecules with desired properties.Discovery of novel chemical entities with optimized characteristics.
Molecular Dynamics Simulations Understand the binding interactions with biological targets.Insights into the mechanism of action and opportunities for rational design.

Collaborative Opportunities in Interdisciplinary Chemical and Biological Sciences

The multifaceted nature of research on this compound necessitates a collaborative and interdisciplinary approach. The successful advancement of our understanding of this compound will require expertise from a wide range of scientific disciplines.

Synthetic organic chemists will be crucial for developing novel and efficient synthetic routes. rsc.org Medicinal chemists can contribute to the design and synthesis of analog libraries for structure-activity relationship studies. nih.gov Chemical biologists will be needed to investigate the compound's interactions with biological systems and to develop novel research tools. nih.gov

Furthermore, collaboration with computational chemists and data scientists will be essential for the integration of AI and machine learning into the research pipeline. mdpi.com Pharmacologists and toxicologists will play a key role in evaluating the in vivo efficacy and safety of any promising lead compounds. By fostering a collaborative environment, the scientific community can work together to unlock the full potential of this compound and its derivatives.

Q & A

Q. What are the standard synthetic routes for (azetidin-2-yl)methanesulfonamide hydrochloride, and how can purity be optimized?

Answer: The synthesis typically involves multi-step processes:

Azetidine Ring Formation : Cyclization of precursors (e.g., γ-chloroamines) under basic conditions to generate the azetidine core .

Sulfonylation : Reaction of the azetidine amine with methanesulfonyl chloride in anhydrous solvents (e.g., dichloromethane) .

Hydrochloride Salt Formation : Acidification with HCl in polar solvents (e.g., ethanol) to precipitate the hydrochloride salt .
Purity Optimization :

  • Use column chromatography (silica gel, eluent: ethyl acetate/hexane) to remove unreacted intermediates.
  • Recrystallize from ethanol/water mixtures to enhance crystalline purity (>98% by HPLC) .

Q. What analytical techniques are critical for characterizing this compound?

Answer:

  • NMR Spectroscopy : Confirm stereochemistry and verify substitution patterns (e.g., azetidine C-H protons at δ 3.5–4.2 ppm) .
  • HPLC : Assess purity using reverse-phase C18 columns (mobile phase: acetonitrile/water with 0.1% TFA) .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ at m/z 209.05) .
  • X-ray Crystallography : Resolve crystal structure to confirm azetidine ring geometry and salt formation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound?

Answer:

  • Core Modifications : Introduce substituents at the azetidine nitrogen (e.g., alkyl groups) to modulate lipophilicity (logP) and membrane permeability .
  • Sulfonamide Variations : Replace methanesulfonamide with aryl-sulfonamides to enhance target affinity (e.g., enzyme inhibition assays) .
  • Salt Counterion Screening : Compare hydrochloride with other salts (e.g., tosylate) to improve solubility and bioavailability .
    Methodology :
  • Use parallel synthesis for rapid SAR exploration.
  • Validate via in vitro assays (e.g., IC50 determination against target enzymes) .

Q. What strategies resolve contradictions in pharmacological data, such as inconsistent enzyme inhibition results?

Answer:

  • Assay Conditions : Standardize buffer pH (e.g., 7.4 vs. 6.5) and ionic strength, as sulfonamide protonation affects binding .
  • Metabolite Interference : Screen for degradation products (e.g., hydrolyzed azetidine rings) via LC-MS to rule out false positives .
  • Off-Target Profiling : Use kinase/GPCR panels to identify cross-reactivity (e.g., false inhibition signals from unrelated targets) .

Q. How does stereochemistry at the azetidine ring influence biological activity?

Answer:

  • Enantiomeric Separation : Use chiral HPLC (e.g., Chiralpak AD-H column) to isolate (R)- and (S)-isomers .
  • Activity Comparison : Test enantiomers in receptor-binding assays (e.g., >10-fold differences in IC50 observed for enantiomeric pairs) .
  • Molecular Docking : Model interactions with target proteins (e.g., hydrophobic pockets favoring (R)-configuration) .

Q. What are the challenges in developing chromatographic methods for detecting degradation products?

Answer:

  • Degradation Pathways : Hydrolysis of the azetidine ring under acidic conditions generates polar byproducts .
  • Method Development :
    • Use HILIC (hydrophilic interaction chromatography) to resolve polar degradation products .
    • Optimize mobile phase (acetonitrile/ammonium formate buffer) to reduce solvent consumption .
  • Forced Degradation Studies : Expose the compound to heat, light, and humidity to identify labile sites .

Q. How can in silico modeling predict the pharmacokinetic profile of this compound?

Answer:

  • ADME Prediction : Use software like Schrödinger’s QikProp to estimate logP (-0.5 to 1.2), solubility (>10 mg/mL), and BBB permeability .
  • Metabolism Prediction : Simulate cytochrome P450 interactions (e.g., CYP3A4/2D6 liability) to flag potential metabolic instability .
  • Validation : Correlate predictions with in vitro hepatocyte clearance assays .

Q. What experimental approaches validate target engagement in cellular models?

Answer:

  • Photoaffinity Labeling : Incorporate a photoactivatable group (e.g., diazirine) to crosslink the compound to its target protein .
  • Cellular Thermal Shift Assay (CETSA) : Measure target protein stabilization after compound treatment to confirm binding .
  • Knockout/RNAi Models : Compare activity in wild-type vs. target-deficient cells to establish specificity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.